3-Hydroxy-5-androsten-17-one
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Overview
Description
It is a metabolite of testosterone and dihydrotestosterone (DHT) and was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound is found in most mammals, including humans, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-androsten-17-one can be synthesized from natural steroids such as androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Another method involves the microbiological hydroxylation of 3β-hydroxy-5-androsten-17-one using Colletotrichum lini, which yields 3β,7α,15α-trihydroxy-5-androsten-17-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioconversion technology due to its high chemo-, regio-, and stereo-selectivity. For example, the bioconversion of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce 3β,7α,15α-trihydroxy-5-androsten-17-one .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-androsten-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Lithium tri-tert-butoxyalanate is used for the reduction of the 7-keto group.
Substitution: Epimerization in the presence of a ketone and dilute mineral acid followed by treatment with an organic base.
Major Products
The major products formed from these reactions include 3β,7β,15α-trihydroxy-5-androsten-17-one and its 3,15-dipivalate .
Scientific Research Applications
3-Hydroxy-5-androsten-17-one has various scientific research applications:
Mechanism of Action
3-Hydroxy-5-androsten-17-one exerts its effects by acting as a weak androgen. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, it acts as a positive allosteric modulator of the GABA A receptor, possessing anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Androsterone: 3α-hydroxy-5α-androstan-17-one, a weak androgen and neurosteroid.
Androstenediol: Androst-5-ene-3β,17β-diol, an intermediate in the biosynthesis of testosterone.
Dehydroepiandrosterone (DHEA): Androst-5-en-3β-ol-17-one, a precursor to testosterone and estrogen.
Uniqueness
3-Hydroxy-5-androsten-17-one is unique due to its specific metabolic pathways and its role as a weak androgen with potential therapeutic applications. Its ability to modulate the GABA A receptor also distinguishes it from other similar compounds .
Properties
CAS No. |
25375-38-6 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
FMGSKLZLMKYGDP-HQEMIIEJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
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